Cas no 16723-71-0 (4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-)

4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- Chemical and Physical Properties
Names and Identifiers
-
- 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-
- 4-OXO-4H-THIOCHROMENE-2-CARBOXYLIC ACID
- SCHEMBL9578460
- 4-oxothiochromene-2-carboxylic acid
- 16723-71-0
- CS-0081210
- AO-800/41069762
-
- Inchi: InChI=1S/C10H6O3S/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-5H,(H,12,13)
- InChI Key: AIDUVDSNSWBMJT-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 206.00376522Da
- Monoisotopic Mass: 206.00376522Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 79.7Ų
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM536262-1g |
4-Oxo-4H-thiochromene-2-carboxylic acid |
16723-71-0 | 95%+ | 1g |
$1596 | 2023-02-03 |
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- Related Literature
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564
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Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780
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Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631
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Zhong'an Li,Tenglin Ye,Sun Tang,Can Wang,Dongge Ma,Zhen Li J. Mater. Chem. C, 2015,3, 2016-2023
Additional information on 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo-
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0): An Overview of Its Structure, Properties, and Applications
4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a significant compound in the field of organic chemistry and pharmaceutical research. This compound, also known as 4-Oxo-4H-benzothiopyran-2-carboxylic acid, has garnered considerable attention due to its unique structure and potential applications in various scientific and medical domains.
The molecular formula of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is C13H8O3S, and its molecular weight is approximately 252.27 g/mol. The compound features a benzothiopyran core with a carboxylic acid group and an oxo group at the 4-position. This structural arrangement confers specific chemical properties that make it a valuable intermediate in the synthesis of more complex molecules.
In terms of physical properties, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is a white to off-white crystalline solid. It is slightly soluble in water but exhibits good solubility in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). These solubility characteristics are crucial for its use in various chemical reactions and analytical techniques.
The chemical reactivity of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- is primarily centered around its carboxylic acid and oxo functionalities. The carboxylic acid group can participate in esterification, amidation, and other nucleophilic acyl substitution reactions. The oxo group can undergo reduction to form an alcohol or participate in condensation reactions to form cyclic compounds. These reactivities make it a versatile building block in organic synthesis.
In the context of pharmaceutical research, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has been explored for its potential biological activities. Recent studies have shown that derivatives of this compound exhibit anti-inflammatory, antioxidant, and anti-cancer properties. For instance, a study published in the Journal of Medicinal Chemistry reported that certain derivatives of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.
Another area of interest is the use of 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- in the development of novel anti-cancer agents. Research conducted at the National Cancer Institute found that specific analogs of this compound showed promising cytotoxic activity against various cancer cell lines. The mechanism of action involves the disruption of cellular signaling pathways and induction of apoptosis.
Beyond its pharmaceutical applications, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- has also been investigated for its potential use in materials science. Its unique electronic properties make it a candidate for the development of organic semiconductors and photovoltaic materials. Studies have shown that derivatives of this compound can be used to enhance the efficiency and stability of organic solar cells.
In summary, 4H-1-Benzothiopyran-2-carboxylic acid, 4-oxo- (CAS No. 16723-71-0) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique structure and chemical properties make it a valuable intermediate and building block for the synthesis of more complex molecules with diverse functionalities. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in various scientific fields.
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